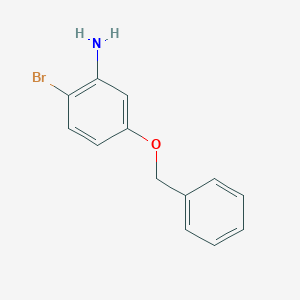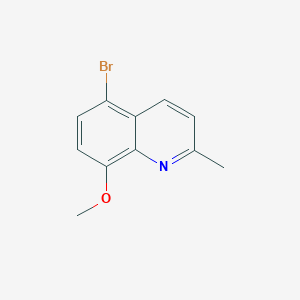
2-Methyl-3-phenylbenzoesäure
Übersicht
Beschreibung
2-Methyl-3-phenylbenzoic acid, also known as MPBA, is an organic compound that is widely used in scientific research. It belongs to the class of aromatic carboxylic acids and is a derivative of benzoic acid. MPBA is a white crystalline solid with a melting point of 122-124°C. It is soluble in most organic solvents, such as ethanol, acetone and diethyl ether, and is insoluble in water. MPBA has a variety of applications in scientific research due to its unique properties, including its ability to act as a catalyst, its stability, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Metabolit von Pyrethroid-Pestiziden
2-Methyl-3-phenylbenzoesäure ist ein Metabolit von Pyrethroid-Pestiziden . Pyrethroide sind eine Klasse synthetischer Pestizide, die die Struktur und Schädlingsbekämpfungseigenschaften des natürlich vorkommenden Pestizids Pyrethrin nachahmen, das aus Chrysanthemen gewonnen wird. Sie werden in einer Vielzahl von Umgebungen eingesetzt, darunter Wohnungen, Gärten und landwirtschaftliche Flächen.
Marker in Humanexpositionsstudien
Diese Verbindung ist ein wichtiger Marker in Humanexpositionsstudien . Sie kann verwendet werden, um das Ausmaß der Exposition gegenüber Pyrethroid-Pestiziden beim Menschen zu beurteilen. Dies ist besonders wichtig in Arbeitsumgebungen oder Regionen, in denen Pyrethroid-Pestizide stark eingesetzt werden.
Umweltanalyse
This compound wird in der Umweltanalyse eingesetzt . Ihr Vorkommen und ihre Konzentration in Umweltproben können wertvolle Informationen über den Einsatz und die Verbreitung von Pyrethroid-Pestiziden in der Umwelt liefern.
Pestizid/Herbizid- und Metabolitenstandards
Diese Verbindung wird als Standard bei der Analyse von Pestiziden, Herbiziden und deren Metaboliten verwendet . Standards sind in der analytischen Chemie unerlässlich, da sie die Kalibrierung von Instrumenten und die genaue Quantifizierung von Analyten in Proben ermöglichen.
Organische Synthese
This compound kann in der organischen Synthese verwendet werden . Organische Synthese ist der Prozess der Herstellung organischer Verbindungen durch chemische Reaktionen. Die Eigenschaften dieser Verbindung könnten sie zu einem nützlichen Baustein bei der Synthese komplexerer organischer Moleküle machen.
Safety and Hazards
2-Methyl-3-phenylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water and seek medical attention if irritation persists . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If inhaled, remove to fresh air and seek medical attention if symptoms persist . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Wirkmechanismus
Target of Action
It is a known metabolite of pyrethroid pesticides , which typically target voltage-gated sodium channels in the nervous system of insects .
Mode of Action
The exact mode of action of 2-Methyl-3-phenylbenzoic acid is not well-documented. As a metabolite of pyrethroid pesticides, it may share some of the parent compounds’ properties. Pyrethroids act by modifying the gating kinetics of sodium channels, prolonging their open state and thereby causing hyperexcitation in the nervous system .
Biochemical Pathways
Given its association with pyrethroid pesticides, it may be involved in pathways related to neuronal signaling and ion transport .
Result of Action
As a metabolite of pyrethroid pesticides, it may contribute to the overall toxicity profile of these compounds, which includes neurotoxic effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-3-phenylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyl-3-phenylbenzoic acid and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound .
Additionally, 2-Methyl-3-phenylbenzoic acid can bind to albumin, a major plasma protein, affecting its distribution and availability in the bloodstream. This binding interaction is crucial for the transport of the compound to different tissues and organs .
Cellular Effects
2-Methyl-3-phenylbenzoic acid has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of xenobiotic metabolism and immune responses .
Furthermore, 2-Methyl-3-phenylbenzoic acid can impact cellular metabolism by altering the activity of key metabolic enzymes. For example, it has been observed to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to changes in lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-phenylbenzoic acid involves its binding interactions with various biomolecules. This compound can act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase, by binding to their active sites and preventing substrate access . Additionally, 2-Methyl-3-phenylbenzoic acid can activate nuclear receptors, such as the aryl hydrocarbon receptor, by binding to their ligand-binding domains and inducing conformational changes that promote receptor activation and subsequent gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-phenylbenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Methyl-3-phenylbenzoic acid can lead to adaptive changes in cellular function, such as the upregulation of detoxification enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-phenylbenzoic acid in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as the activation of detoxification pathways and the modulation of immune responses . At high doses, 2-Methyl-3-phenylbenzoic acid can cause toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of reactive metabolites and the depletion of cellular antioxidants .
Metabolic Pathways
2-Methyl-3-phenylbenzoic acid is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . Additionally, 2-Methyl-3-phenylbenzoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, such as acetyl-CoA carboxylase .
Transport and Distribution
The transport and distribution of 2-Methyl-3-phenylbenzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Within cells, 2-Methyl-3-phenylbenzoic acid can be transported by organic anion transporters, which play a role in the uptake and efflux of various organic acids .
Subcellular Localization
The subcellular localization of 2-Methyl-3-phenylbenzoic acid is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, 2-Methyl-3-phenylbenzoic acid can be targeted to the nucleus, where it can activate nuclear receptors and modulate gene expression .
Eigenschaften
IUPAC Name |
2-methyl-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAIMLUVGBVVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591273 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115363-11-6 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-3-phenylbenzoic acid in the context of pyrethroid exposure?
A1: 2-Methyl-3-phenylbenzoic acid is a significant metabolite of certain pyrethroid insecticides, such as fenpropathrin [, ]. Its presence in urine can serve as a biomarker, indicating exposure to these specific pyrethroids. [, ]. By measuring the levels of this metabolite, researchers can assess the extent of pyrethroid exposure in individuals or populations. [, ].
Q2: How is 2-Methyl-3-phenylbenzoic acid analyzed in urine samples?
A2: The provided research papers describe the use of gas chromatography-mass spectrometry (GC-MS) for the analysis of 2-Methyl-3-phenylbenzoic acid in urine samples [, ]. The method generally involves several key steps:
- Sample preparation: This includes enzymatic hydrolysis to cleave the metabolite from any conjugates and extraction using a suitable solvent like toluene [].
- Derivatization: The metabolite is often derivatized to improve its volatility and thermal stability for GC analysis. Common derivatizing agents include tert-butyldimethylsilyl or trimethylsilyl groups [].
- GC-MS analysis: The derivatized sample is injected into the GC system, separated based on its chemical properties, and detected by the mass spectrometer. This allows for the identification and quantification of 2-Methyl-3-phenylbenzoic acid in the urine sample [, ].
Q3: What are the limitations of using 2-Methyl-3-phenylbenzoic acid as a sole indicator of pyrethroid exposure?
A3: While 2-Methyl-3-phenylbenzoic acid serves as a useful biomarker for certain pyrethroids, relying solely on its presence might not provide a complete picture of total pyrethroid exposure. This is because:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)




![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)



![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

